molecular formula C19H24N4O2 B2469020 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide CAS No. 2097932-27-7

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide

Cat. No.: B2469020
CAS No.: 2097932-27-7
M. Wt: 340.427
InChI Key: GFUGRDZNBJPYQY-UHFFFAOYSA-N
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Description

3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions, often using phenylethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with specific interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where pyrrolidine and pyrimidine derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may confer binding affinity to certain proteins, while the pyrimidine moiety can participate in hydrogen bonding and other interactions. The phenylethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide shares structural similarities with other pyrrolidine and pyrimidine derivatives, such as:
    • 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine
    • N-(2-phenylethyl)pyrrolidine-1-carboxamide
    • 2,6-dimethylpyrimidine derivatives

Uniqueness

  • The unique combination of the pyrrolidine ring, pyrimidine moiety, and phenylethyl group in this compound provides distinct physicochemical properties and potential biological activities that are not observed in simpler analogs.

Properties

IUPAC Name

3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-9-11-23(13-17)19(24)20-10-8-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGRDZNBJPYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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